molecular formula C9H12N2O B13065883 N'-hydroxy-2,3-dimethylbenzene-1-carboximidamide

N'-hydroxy-2,3-dimethylbenzene-1-carboximidamide

Cat. No.: B13065883
M. Wt: 164.20 g/mol
InChI Key: QRRKPMZRWWKUAW-UHFFFAOYSA-N
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Description

N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is a chemical compound with the molecular formula C9H12N2O. It is an amidine derivative that contains a hydroxyl group and two methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amidine structure. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and amidine moiety allow it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific hydrogen bonding interactions. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2,3-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

QRRKPMZRWWKUAW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C(=N\O)/N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=NO)N)C

Origin of Product

United States

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